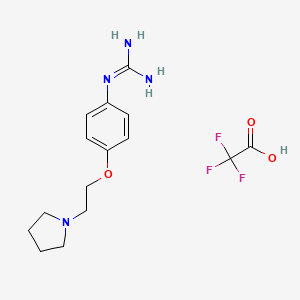

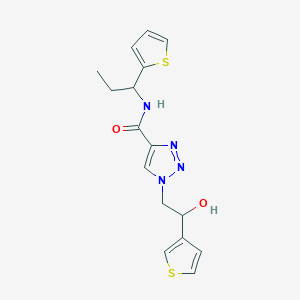

![molecular formula C18H9Cl3N2O2 B2885594 5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole CAS No. 400085-49-6](/img/structure/B2885594.png)

5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole” is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products . It is also known as Triclosan .

Physical And Chemical Properties Analysis

The compound has a molar mass of 289.5 g/mol . It is a powder form with a melting point range of 55-60 °C . Its solubility is 0.01 g/L .Scientific Research Applications

Organic Synthesis and Chemical Transformations

- The study by Kalogirou et al. (2015) investigated the cyclisation reactions of certain benzoxazole precursors, leading to various benzoxazole derivatives through thermolysis or treatment with sodium hydride or diisopropylethylamine. These transformations underline the synthetic versatility of benzoxazole compounds in producing different heterocyclic structures (Kalogirou et al., 2015).

Antioxidant and Antimicrobial Properties

- Bekircan et al. (2008) synthesized a series of benzoxazole derivatives exhibiting significant antioxidant and antiradical activities. This highlights the potential of benzoxazole compounds in developing new antioxidants (Bekircan et al., 2008).

Photophysical and Electrochemical Studies

- Research by O'Brien et al. (2004) on ruthenium complexes containing benzoxazole derivatives with a pendent catechol ring explored their electronic structures and acid-base properties, indicating the utility of such compounds in electrochemical and photophysical applications (O'Brien et al., 2004).

Materials Science and Surface Activity

- Yamaguchi et al. (2017) examined the vapochromic properties of pyridinium 5-aminothiazoles, demonstrating the potential of benzoxazole derivatives in detecting halogenated solvents, which is critical for environmental monitoring and materials science (Yamaguchi et al., 2017).

Antifungal and Antibacterial Activities

- A study by Arafat et al. (2022) on benzothiazolopyridine and triazole derivatives linked to benzoxazole showcased significant antioxidant and antibacterial effects, suggesting these compounds' relevance in medicinal chemistry for developing new therapeutic agents (Arafat et al., 2022).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan, is the thyroid hormone (TH) homeostasis . It interacts with the human pregnane X receptor (PXR) and diiodothyronine (T2) sulfotransferases , which play crucial roles in the regulation of thyroid hormones .

Mode of Action

Triclosan alters thyroid hormone homeostasis by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction results in changes in the circulating concentrations of thyroxine .

Biochemical Pathways

The compound affects the thyroid hormone homeostasis pathway . By altering the activity of PXR and T2 sulfotransferases, it disrupts the normal balance and function of thyroid hormones. This can impact TH-dependent developmental growth in certain species .

Pharmacokinetics

It is known that the compound can be orally administered, as evidenced by studies involving oral exposure in rats . The impact of these properties on the bioavailability of Triclosan is still under investigation.

Result of Action

The action of Triclosan results in dose-dependent decreases in total thyroxine (T4) . This demonstrates that Triclosan disrupts thyroid hormone homeostasis in organisms, potentially leading to adverse effects on growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, when discharged into surface waters via wastewater effluents, Triclosan and its derivatives can react photochemically to form polychlorinated dibenzo-p-dioxins . This suggests that environmental conditions can affect the stability and potential impacts of Triclosan.

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N2O2/c19-10-3-6-16-15(8-10)23-18(25-16)12-2-1-7-22-17(12)24-11-4-5-13(20)14(21)9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXKIZIZZHQHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

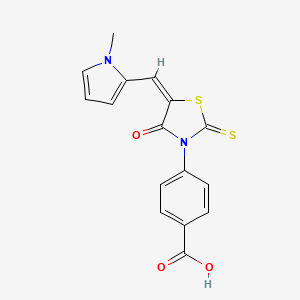

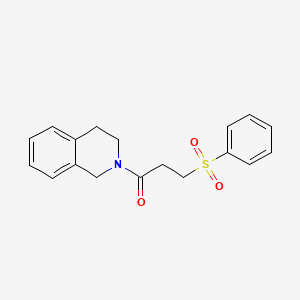

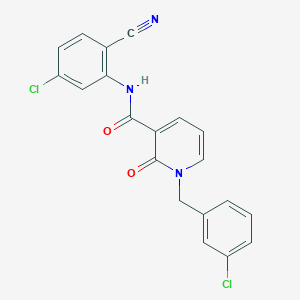

![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)

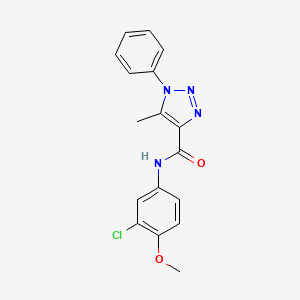

![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)

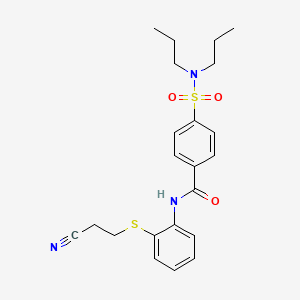

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2885518.png)

![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)

![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2885530.png)